![molecular formula C11H15NO2 B14306870 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- CAS No. 112338-04-2](/img/structure/B14306870.png)
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is an organic compound with a complex structure that includes a cyclohexanedione core and a dimethylamino-propenylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- typically involves the following steps:
-
Formation of the Cyclohexanedione Core: : The cyclohexanedione core can be synthesized through the hydrogenation of resorcinol. This reaction is typically carried out under high pressure with a suitable catalyst such as palladium on carbon.
C6H4(OH)2+H2→C6H8O2
-
Introduction of the Dimethylamino-Propenylidene Group: : The next step involves the condensation of the cyclohexanedione with a dimethylamino-propenylidene precursor. This reaction is usually performed under basic conditions, using a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the dimethylamino-propenylidene group can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexanedione: The parent compound without the dimethylamino-propenylidene group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent in organic synthesis.
Cyclohexane-1,3-dione Oxime Ethers: Used as herbicides.
Uniqueness
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is unique due to the presence of the dimethylamino-propenylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
112338-04-2 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)prop-2-enylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-4-5-9-10(13)6-3-7-11(9)14/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
NTATWNGYBCNGDV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC=C1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


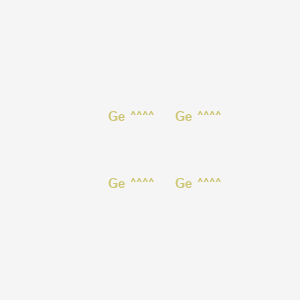

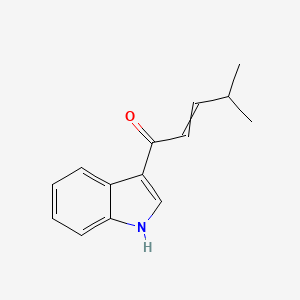
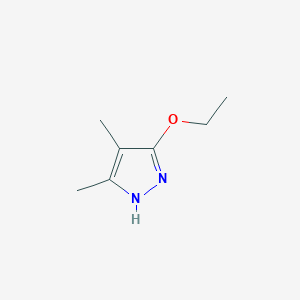

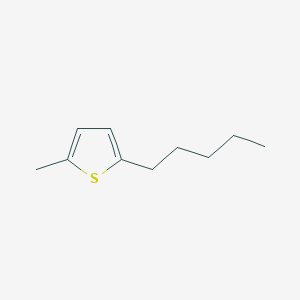
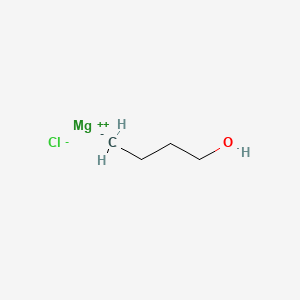
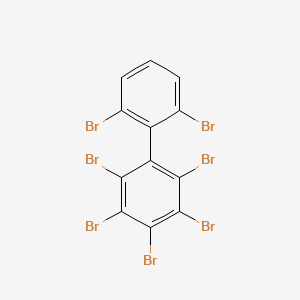
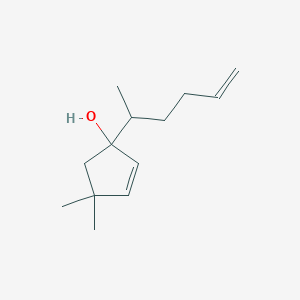
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
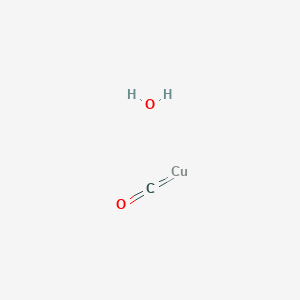
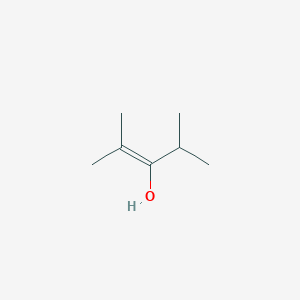
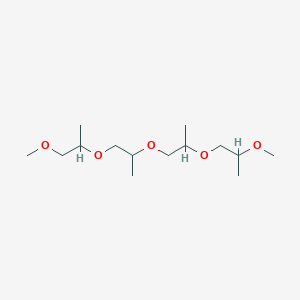
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
